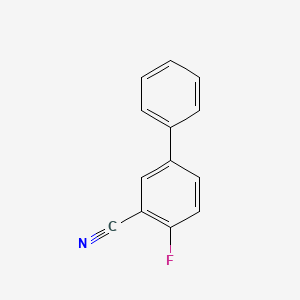

3-Cyano-4-fluorobiphenyl

Description

Chemical Structure: 3-Cyano-4-fluorobiphenyl (CAS 176508-81-9) is a biphenyl derivative featuring a cyano group (-CN) at the 3-position and a fluorine atom at the 4-position of one benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of liquid crystals, pharmaceuticals, and agrochemical intermediates.

Properties

Molecular Formula |

C13H8FN |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

2-fluoro-5-phenylbenzonitrile |

InChI |

InChI=1S/C13H8FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H |

InChI Key |

OJZCIVWQGRRLAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Cyano-4-fluorobiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-fluorobiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki-Miyaura coupling

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation.

Coupling Reactions: Boron reagents and palladium catalysts are commonly used

Major Products

Substitution Reactions: Products include substituted biphenyl derivatives.

Oxidation and Reduction Reactions: Products include amines or carboxylic acids.

Coupling Reactions: Products include various functionalized biphenyl compounds

Scientific Research Applications

3-Cyano-4-fluorobiphenyl has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials such as light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 3-Cyano-4-fluorobiphenyl depends on its specific application. In the context of light-emitting devices, the compound acts as a cyclometalating ligand, enhancing the efficiency of light emission through strong spin-orbit coupling and promoting singlet-triplet transitions . In biochemical applications, it may interact with specific molecular targets, modulating their activity through binding interactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₈FN

- Molecular Weight : 197.21 g/mol

- Functional Groups: Cyano (electron-withdrawing), fluorine (moderate electronegativity), and biphenyl backbone (planar rigidity).

Comparison with Similar Compounds

The following compounds exhibit structural and functional similarities to 3-Cyano-4-fluorobiphenyl, as indicated by high similarity scores (0.85–0.98) derived from structural alignment algorithms and functional group analysis .

Table 1: Comparative Analysis of Structurally Similar Compounds

Physicochemical Property Trends

- Polarity : Carboxylic acid derivatives (CAS 1260811-82-2) > boronic acids (CAS 214210-21-6) > parent compound (CAS 176508-81-9) > esters (CAS 676602-31-6).

- Thermal Stability : Biphenyl backbone (parent compound) > boronic acids > esters > carboxylic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.